molecular formula C6H13NO B2446988 N-Methyl-D-prolinol CAS No. 99494-01-6

N-Methyl-D-prolinol

Cat. No.: B2446988
CAS No.: 99494-01-6
M. Wt: 115.176
InChI Key: VCOJPHPOVDIRJK-ZCFIWIBFSA-N
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Description

Historical Context of Proline and its Derivatives in Organocatalysis

The use of small organic molecules as catalysts, known as organocatalysis, has become a major area of research in organic chemistry. Proline and its derivatives have played a pivotal role in the development of this field.

Seminal Discoveries and Early Applications of Proline-Catalyzed Reactions

The concept of using proline as a catalyst emerged in the 1970s, but it was in the early 2000s that its potential in asymmetric synthesis gained significant traction. numberanalytics.com Early discoveries by research groups at Schering AG and Hoffmann-La Roche laid the groundwork for the field. wikipedia.org One of the earliest and most notable examples is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, reported in 1971, which demonstrated an enantioselective proline-catalyzed intramolecular aldol (B89426) reaction. wikipedia.orgwikipedia.org This reaction showcased the ability of a small, chiral organic molecule to induce asymmetry in a chemical transformation with high efficiency. jakemp.comcardiff.ac.uk

Proline's effectiveness as a catalyst stems from its unique secondary amine structure within a rigid five-membered ring. numberanalytics.comlongdom.org This structure allows it to form key intermediates, such as enamines and iminium ions, which activate substrates and facilitate a variety of chemical reactions. wikipedia.orglongdom.org Early applications of proline catalysis primarily focused on aldol reactions, but its utility quickly expanded to include Mannich reactions, Michael additions, and Robinson annulations. numberanalytics.comresearchgate.net These reactions are fundamental for constructing carbon-carbon bonds, which are the backbone of most organic molecules.

Evolution of Proline-Based Catalysts to Prolinol Derivatives

While proline itself proved to be a versatile catalyst, the desire for improved reactivity, selectivity, and broader substrate scope led to the development of proline derivatives. wikipedia.org A significant advancement in this area was the evolution to prolinol derivatives. These compounds, where the carboxylic acid group of proline is reduced to an alcohol, offered new possibilities for catalyst design.

The modification of the proline scaffold, including the development of prolinol derivatives, aimed to fine-tune the catalyst's steric and electronic properties. rsc.org For instance, diarylprolinol silyl (B83357) ethers, a class of prolinol derivatives, were found to be highly effective catalysts for the asymmetric functionalization of aldehydes. researchgate.net The success of these derivatives can be attributed to their ease of preparation from proline and the excellent yields and enantioselectivities they provide in various reactions. rsc.org The development of these modified catalysts expanded the toolbox of organocatalysis, enabling more complex and challenging asymmetric transformations. rsc.orgunibo.it

Significance of Chirality in Pharmaceutical and Natural Product Synthesis

Chirality, a property of molecules that are non-superimposable on their mirror images, is a fundamental concept in science and is of paramount importance in the pharmaceutical and natural product industries. chiralpedia.comveranova.com The two mirror-image forms of a chiral molecule are called enantiomers.

In a chiral environment, such as the human body, enantiomers can exhibit remarkably different biological activities. mdpi.comchiralpedia.com This is because biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a drug. chiralpedia.comamericanpharmaceuticalreview.com One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. chiralpedia.comchiralpedia.com The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, tragically highlighted the critical need to control chirality in drug development. slideshare.net

Consequently, the ability to synthesize single, pure enantiomers of drug candidates is a major focus of pharmaceutical research and development. rsc.org Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, is therefore a crucial technology. rsc.orgnumberanalytics.com The demand for enantiomerically pure compounds has driven the development of various methods, including the use of chiral catalysts like N-Methyl-D-prolinol. veranova.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs, further emphasizing the importance of enantiomeric purity. americanpharmaceuticalreview.comrsc.org

Overview of this compound as a Chiral Scaffold

This compound, a derivative of the amino acid D-proline, has emerged as a valuable chiral scaffold in the field of asymmetric synthesis. nbinno.comcymitquimica.com Its utility stems from its unique structural features that allow for effective control of stereochemistry in chemical reactions.

Unique Structural Features of this compound Enabling Asymmetric Induction

The structure of this compound is characterized by a pyrrolidine (B122466) ring, a methyl group attached to the nitrogen atom, and a hydroxymethyl group at the 2-position. nbinno.com This combination of a tertiary amine and a primary alcohol on a rigid chiral backbone is key to its function in asymmetric induction. The pyrrolidine ring provides a defined stereochemical environment, while the functional groups can coordinate with reactants, influencing the direction of attack of a reagent and thus favoring the formation of one enantiomer over the other.

The presence of the N-methyl group differentiates it from prolinol and can influence the catalyst's solubility and electronic properties. The hydroxyl group can participate in hydrogen bonding, which can help to organize the transition state of a reaction and enhance stereoselectivity. rsc.org These structural elements work in concert to create a well-defined chiral space around the catalytic center, which is essential for achieving high levels of asymmetric induction.

Stereochemical Considerations and Enantiomeric Purity

In asymmetric synthesis, the goal is to produce a chiral product with a high excess of one enantiomer over the other. This is quantified by the enantiomeric excess (ee), a measure of the purity of a chiral substance. wikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org

The enantiomeric purity of the chiral catalyst, such as this compound, is itself a critical factor. nih.gov Any impurity in the catalyst can directly impact the enantiomeric purity of the final product. Therefore, the synthesis and purification of this compound to a high degree of enantiomeric purity are crucial for its successful application in asymmetric synthesis. The stereochemistry of the starting material, in this case, D-proline, dictates the absolute configuration of the final product when used as a catalyst or auxiliary. The ability to access both enantiomers of prolinol derivatives (from either L-proline or D-proline) is advantageous, as it allows for the synthesis of either enantiomer of the target molecule. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99494-01-6
Record name [(2R)-1-methylpyrrolidin-2-yl]methanol
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Synthetic Methodologies for N Methyl D Prolinol and Its Derivatives

Strategies for Enantiopure N-Methyl-D-Prolinol Synthesis

The paramount challenge in synthesizing this compound is the preservation of the stereocenter derived from the starting material. Strategies are centered on utilizing enantiomerically pure precursors and employing reactions with high stereochemical fidelity.

The most direct and common approach to enantiopure this compound begins with the naturally occurring amino acid D-proline. Because D-proline is commercially available in high optical purity, it serves as an excellent chiral educt. wikipedia.org The fundamental transformation involves the reduction of the carboxylic acid functional group of a D-proline derivative to a primary alcohol.

A typical sequence involves two main steps: N-methylation of D-proline followed by the reduction of the carboxylic acid. The reduction of the carboxyl group of proline to prolinol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Alternatively, the carboxylic acid can be converted to an ester or an acid chloride first, which can then be reduced under milder conditions. For instance, 1-methyl-D-proline hydrochloride can be treated with thionyl chloride to form the acyl chloride, which is subsequently reduced. google.com

Other related chiral pool precursors, such as 4-hydroxy-L-proline and L-pyroglutamic acid, have been used to create substituted prolinol derivatives, demonstrating the versatility of using proline-family molecules as starting points for these chiral alcohols. acs.org The key principle is that the stereocenter at the C-2 position of the pyrrolidine (B122466) ring is established by the choice of the starting material (D-proline) and is retained throughout the synthetic sequence.

The introduction of a methyl group onto the nitrogen atom of the proline ring is a critical step in the synthesis. This can be accomplished either before or after the reduction of the carboxylic acid. The two most prevalent techniques for N-methylation are reductive amination and direct alkylation. acs.orgresearchgate.net

Reductive amination is a widely used method for N-methylation of amino acids and their derivatives. nih.gov The process typically involves the reaction of the secondary amine of the proline ring with formaldehyde (B43269) to form an intermediate iminium ion. acs.org This electrophilic intermediate is then reduced in situ to yield the N-methylated product.

A variety of reducing agents can be employed for this transformation. Classical methods often use sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride. chemrxiv.orgorganic-chemistry.org Other systems, such as catalytic hydrogenation using hydrogen gas (H₂) over a palladium on charcoal (Pd/C) catalyst, or the use of metallic zinc in the presence of aqueous formaldehyde, are also effective. researchgate.net Reductive amination is often favored for its mild conditions and high efficiency. researchgate.net

Table 1: Comparison of Reductive Amination Reagents for N-Methylation

Reagent System Substrate Key Features
Formaldehyde / NaBH₄ Amino Acids General, mild, selective reducing agent. organic-chemistry.org
Formaldehyde / H₂ / Pd/C Amino Acids Utilizes hydrogen as the reductant; avoids salt byproducts. chemrxiv.orgresearchgate.net
Formaldehyde / Zinc Amino Acids Can be performed in aqueous medium. researchgate.net
Formaldehyde / Sodium Triacetoxyborohydride Aldehydes/Ketones Mild and selective reagent for various amines. organic-chemistry.org

Direct alkylation provides another major pathway to N-methylated proline derivatives. acs.org This method involves treating a proline derivative with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). researchgate.netchemrxiv.org To facilitate the reaction, a base is required to deprotonate the nitrogen atom, making it sufficiently nucleophilic to attack the methylating agent.

Commonly used bases include sodium hydride (NaH) or silver oxide (Ag₂O). acs.orgnih.govchemrxiv.org The N-methylation of Boc-protected leucine (B10760876) and phenylalanine methyl esters, for example, has been successfully achieved using methyl iodide and sodium hydride. nih.gov In some cases, the amino acid is first converted to an N-sulfonamide (e.g., N-tosyl or N-nosyl), which enhances the acidity of the N-H bond, allowing for deprotonation under milder basic conditions before alkylation. acs.org

Table 2: Common Reagent Combinations for N-Alkylation

Base Alkylating Agent Typical Substrate Reference
Sodium Hydride (NaH) Methyl Iodide (CH₃I) N-protected amino acid esters nih.gov
Sodium Hydride (NaH) Dimethyl Sulfate Amino acid derivatives researchgate.netnih.gov
Silver Oxide (Ag₂O) Methyl Iodide (CH₃I) N-protected carbamates/amides acs.orgchemrxiv.org
Potassium Carbonate (K₂CO₃) Alkyl Halides N-nitrobenzenesulfonamide esters acs.org

For this compound to be a viable building block in industrial applications, the synthetic route must be scalable, cost-effective, and safe. A scalable process prioritizes the use of inexpensive raw materials, minimizes the number of synthetic steps, avoids hazardous reagents, and circumvents tedious purification methods like column chromatography. acs.orgthieme-connect.com

A synthesis suitable for large-scale production might involve the reductive amination of D-proline using formaldehyde and catalytic hydrogenation, which is an atom-economical and environmentally benign approach. google.com Subsequently, the reduction of the resulting N-methyl-D-proline could be performed using borane (B79455) reagents or by reducing a catalytically-activated ester, which are often more amenable to large-scale operations than metal hydrides like LiAlH₄. thieme-connect.com Processes that result in a crystalline product are highly desirable as they allow for purification by recrystallization, a technique far more scalable than chromatography. acs.org The development of such routes enables the manufacture of multi-kilogram quantities of the target compound with high purity. thieme-connect.com

N-Methylation Techniques for Proline and its Derivatives

Reductive Amination Approaches

Synthesis of Advanced this compound-Derived Chiral Ligands

This compound is a valuable scaffold for the creation of more complex chiral ligands used in asymmetric catalysis. Its rigid pyrrolidine backbone and defined stereochemistry make it an ideal starting point for ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. chemrxiv.orgacs.org

The synthesis of these advanced ligands typically involves the chemical modification of the hydroxyl group of this compound. This alcohol functionality serves as a convenient handle for introducing other coordinating atoms, most commonly phosphorus, to create powerful P,N-ligands (phosphine-amine ligands). acs.orgdoi.org

For example, novel aminophosphine (B1255530) ligands can be readily prepared from (S)-prolinol (the enantiomer of D-prolinol) by reacting it with a chlorophosphine (e.g., Ph₂PCl) after suitable protection/deprotection steps. acs.org In other examples, N-phenyl-(S)-prolinol has been used as a precursor where the hydroxyl group is converted into a leaving group and then substituted with a phosphide, or the aryl group is modified to contain a phosphine (B1218219) moiety. doi.org The title compound [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol is another example of a complex chiral ligand synthesized from natural proline. researchgate.net These ligands have shown high efficacy in reactions such as palladium-catalyzed asymmetric allylic alkylation. acs.orgdoi.org

Design and Preparation of N,O-Based Chiral Ligands

The synthesis of N,O-based chiral ligands from this compound is a well-established strategy to create effective auxiliaries for asymmetric catalysis. These ligands coordinate to metal centers through the nitrogen and oxygen atoms, forming a stable five-membered chelate ring that effectively transfers chiral information to the catalytic center.

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center. This is achieved by introducing bulky substituents on the pyrrolidine ring or the N-aryl group. The resulting steric hindrance can significantly influence the enantioselectivity of the catalyzed reaction.

Synthesis of Bidentate and Multidentate Ligands Incorporating this compound

The versatility of this compound extends to the synthesis of bidentate and multidentate ligands, which can offer enhanced stability and stereocontrol in metal-catalyzed reactions. These ligands are designed to coordinate to a metal center through multiple donor atoms, creating a more rigid and well-defined catalytic environment.

One approach involves the synthesis of chiral N,P-ligands. For example, aminophosphines can be derived from L-proline and subsequently reacted with other functionalized molecules to create bidentate N,P-ligands. sioc-journal.cn Another strategy focuses on the creation of ONN tridentate ligands. Starting from easily available chiral pool amino alcohols, a set of novel chiral ONN ligands can be synthesized. These ligands, featuring a central secondary or tertiary amine, have been successfully applied as catalysts in the addition of diethylzinc (B1219324) to various aromatic aldehydes, yielding secondary alcohols with excellent enantioselectivities. psu.eduresearchgate.net

The synthesis of multidentate ligands often involves a modular approach, allowing for the systematic variation of the ligand structure to fine-tune its catalytic properties. For example, multidentate tripodal ligands containing a 2-methyl-1H-naphtho[2,3-d]imidazole moiety have been synthesized and their coordination chemistry with various transition metals has been explored. aut.ac.nz

Incorporation into Hybrid Chiral Systems (e.g., Binaphthyl-Prolinol Hybrids)

To further enhance the stereochemical control in asymmetric reactions, this compound has been incorporated into hybrid chiral systems, most notably with binaphthyl moieties. These hybrid ligands combine the chirality of the prolinol unit with the axial chirality of the binaphthyl scaffold, creating a highly effective and tunable chiral environment.

The design of these hybrid ligands often involves connecting the prolinol unit to the binaphthyl group through a suitable linker. For example, binaphthyl-prolinol ligands have been designed and successfully applied in the enantioselective arylation of aromatic aldehydes. rsc.org These ligands can provide high yields and excellent enantioselectivities in various transformations. rsc.org

A modular design and synthesis approach is often employed for these hybrid ligands, allowing for the facile introduction of different substituents on both the prolinol and binaphthyl units. organic-chemistry.org This modularity enables the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. For instance, the introduction of a trifluoromethyl group on the binaphthyl moiety can lead to a switch in the enantioselectivity of the catalyzed reaction. organic-chemistry.orgacs.org

Ligand TypeKey FeaturesSynthetic StrategyApplication Example
N,O-Bidentate Forms stable 5-membered chelate ring with metals.Reductive amination of prolinol derivatives followed by N-alkylation.Asymmetric alkylation of aldehydes. researchgate.net
N,P-Bidentate Combines hard (N) and soft (P) donor atoms.Reaction of prolinol-derived aminophosphines with electrophiles.Asymmetric 1,3-dipolar cycloaddition. sioc-journal.cn
ONN-Tridentate Provides a more rigid coordination environment.Stepwise functionalization of prolinol with pyridine-containing fragments.Enantioselective addition of diethylzinc to aldehydes. psu.edu
Binaphthyl-Prolinol Hybrid Combines central and axial chirality for enhanced stereocontrol.Modular synthesis involving coupling of prolinol and binaphthyl units.Enantioselective arylation of aromatic aldehydes. rsc.org

Preparation of this compound-Based Organocatalysts

Beyond their use as ligands in metal catalysis, this compound and its derivatives are extensively employed as organocatalysts. These small organic molecules can catalyze a wide range of asymmetric transformations with high efficiency and stereoselectivity, offering a metal-free alternative to traditional catalytic systems.

Synthesis of Prolinamide-Based Organocatalysts

Prolinamides, derived from the coupling of proline or its derivatives with various amines, represent a prominent class of organocatalysts. The synthesis is typically straightforward, involving standard amide bond formation reactions. nih.gov These catalysts have proven to be highly effective in promoting asymmetric aldol (B89426) reactions. researchgate.netacs.org

The catalytic activity of prolinamides can be modulated by varying the substituents on the amide nitrogen. For instance, the introduction of bulky groups can enhance stereoselectivity by creating a more sterically hindered environment around the catalytic site. unibo.it Furthermore, the incorporation of additional functional groups, such as hydrogen-bond donors, can lead to bifunctional catalysts with improved reactivity and selectivity. unibo.itmdpi.com For example, prolinamides derived from the conjugation of (S)-proline with stereoisomeric 2-hydroxy-3-aminopinanes have been shown to be effective in asymmetric aldol reactions in water. unibo.it

Derivatization for Enhanced Catalytic Performance

To further improve the catalytic performance of this compound-based organocatalysts, various derivatization strategies have been explored. These modifications aim to enhance the catalyst's solubility, stability, and stereodirecting ability.

One common strategy involves the silylation of the hydroxyl group in prolinol derivatives. This not only protects the alcohol but also introduces a bulky group that can influence the stereochemical outcome of the reaction. For example, silylated diphenylprolinol derivatives are highly effective catalysts for the Michael addition of aldehydes to nitroolefins. unibo.it

Another approach focuses on the introduction of fluorinated substituents. The incorporation of fluorine atoms can alter the electronic properties of the catalyst and enhance its performance. The development of mechanically interlocked prolinamides, such as rotaxanes, has also been shown to improve catalytic ability by creating a unique microenvironment around the catalytic center. nih.gov These interlocked systems can exhibit significantly improved yields and enantioselectivities compared to their non-interlocked counterparts. nih.gov

Catalyst TypeDerivatization StrategyEnhancementApplication Example
Simple Prolinamides Amide formation with various amines.Tunable steric and electronic properties.Asymmetric aldol reactions. researchgate.net
Bifunctional Prolinamides Incorporation of H-bond donors (e.g., thiourea, sulfonamide).Dual activation of substrates.Asymmetric Michael additions. mdpi.com
Silylated Prolinols Protection of the hydroxyl group with a silyl (B83357) group.Increased steric bulk and modified solubility.Conjugate addition of aldehydes to nitroolefins. unibo.it
Mechanically Interlocked Prolinamides Formation of rotaxanes.Improved catalytic ability and potential for switchable catalysis.Enamine-mediated processes. nih.gov

N Methyl D Prolinol in Asymmetric Catalysis: Reaction Scope and Mechanistic Insights

Role as an Organocatalyst in Enantioselective Transformations

N-Methyl-D-prolinol functions as a bifunctional organocatalyst. The secondary amine is capable of forming nucleophilic enamine or electrophilic iminium ion intermediates, while the hydroxyl group can act as a hydrogen-bond donor, directing the stereochemical outcome of the reaction. This dual activation mode is central to its effectiveness in a range of enantioselective transformations. rsc.org Unlike its parent compound, proline, this compound lacks the carboxylic acid group, which alters its catalytic behavior and solubility. The N-methyl group also prevents the formation of certain side products, such as oxazolidinones that can be observed in proline catalysis. chemistrysteps.com While its applications are diverse, its utility in aldol (B89426) and Michael reactions is of significant interest.

Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comnumberanalytics.com Asymmetric aldol reactions, catalyzed by chiral small molecules like proline and its derivatives, provide a direct route to optically active β-hydroxy carbonyl compounds. bac-lac.gc.calibretexts.org

This compound is mechanistically suited to catalyze direct asymmetric aldol reactions. The catalytic cycle is believed to proceed through an enamine-based mechanism, analogous to that established for proline. bac-lac.gc.ca The reaction is initiated by the condensation of the secondary amine of this compound with a ketone donor, forming a chiral enamine intermediate. This enamine then attacks the aldehyde acceptor.

The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. scribd.com In this model, the hydroxyl group of the this compound catalyst can form a hydrogen bond with the aldehyde's carbonyl oxygen. This interaction locks the conformation of the transition state, allowing the enamine to attack a specific face (re- or si-) of the aldehyde, thus inducing high enantioselectivity. Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the this compound catalyst.

While this mechanism is well-established for related prolinol catalysts, specific research detailing the performance of this compound in direct asymmetric aldol reactions with comprehensive data is not extensively documented in readily available literature. However, its structural similarity to highly effective aldol catalysts suggests significant potential.

The principles of this compound catalysis also extend to intramolecular aldol reactions, which are crucial for the construction of cyclic systems. Proline-catalyzed intramolecular aldol cyclizations, such as the renowned Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrate the power of this strategy. numberanalytics.comscribd.com

In a reaction catalyzed by this compound, the catalyst would first form an enamine with one of the ketone moieties of a dicarbonyl substrate. The subsequent intramolecular nucleophilic attack of the enamine onto the second carbonyl group would proceed through a constrained transition state, leading to the formation of a cyclic product with high enantiomeric purity. The stereochemistry of the newly formed stereocenters is determined during this irreversible C-C bond-forming cyclization step. sigmaaldrich.com Hydrolysis of the resulting cyclic iminium ion then yields the final product and frees the catalyst.

Direct Asymmetric Aldol Reactions

Michael Additions

The Michael addition, or conjugate addition, is a vital method for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.comlibretexts.org Proline derivatives, including this compound, are effective catalysts for the asymmetric variant of this reaction.

The asymmetric conjugate addition of ketones to nitroolefins is a powerful method for synthesizing chiral γ-nitro ketones, which are versatile synthetic intermediates. The reaction, when catalyzed by this compound, is proposed to follow an enamine activation mechanism. The catalyst reacts with the ketone to form a nucleophilic enamine.

Simultaneously, the hydroxyl group of the catalyst can act as a hydrogen-bond donor, activating the nitroolefin electrophile by coordinating with one of the oxygen atoms of the nitro group. This dual activation brings the reactants together in a well-defined chiral environment. The enamine then attacks the β-position of the activated nitroolefin through a sterically favored transition state, leading to the formation of the C-C bond with high diastereo- and enantioselectivity. Subsequent hydrolysis of the iminium intermediate yields the γ-nitro ketone product and regenerates the catalyst. Prolinamide-based catalysts derived from amino alcohols have shown that the hydroxyl group is crucial for achieving good conversion and selectivity in this transformation. nih.gov

Below is a table showing representative results for the conjugate addition of ketones to nitroolefins catalyzed by related pyrrolidine-based organocatalysts, illustrating the general effectiveness of this catalyst class.

EntryKetoneNitroolefinCatalyst Loading (mol%)dr (syn:anti)ee (syn) (%)Yield (%)
1Cyclohexanone (B45756)(E)-β-Nitrostyrene1098:29998
2Cyclopentanone(E)-β-Nitrostyrene1096:49999
3Acetone(E)-β-Nitrostyrene2094:69695
4Cyclohexanone(E)-2-(4-Chlorophenyl)-1-nitroethene10>99:19999
Note: Data presented is for a novel pyrrolidine-based bifunctional organocatalyst and serves to illustrate the potential of the scaffold, as specific data for this compound was not available in the searched sources. rsc.org

A more complex variant is the intermolecular cross-conjugate addition, for example, between nitroalkenes and α,β-unsaturated aldehydes. In this type of reaction, the prolinol catalyst selectively activates the α,β-unsaturated aldehyde via iminium ion formation. This lowers the LUMO of the aldehyde, making it a potent Michael acceptor. A separate nucleophile, such as a nitronate generated from the nitroalkene, can then add to the β-position of the iminium ion. This strategy allows for the synthesis of highly functionalized molecules with multiple stereocenters. Research on related prolinol catalysts has shown that this transformation can proceed with good yields and stereoselectivities, highlighting a potential application for this compound. researchgate.net

Conjugate Addition of Ketones to Nitroolefins

Other Organocatalytic Reactions

While this compound and its derivatives are well-known for their role in reactions like aldol and Michael additions, their application extends to other significant organocatalytic transformations.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be catalyzed by chiral amines to proceed enantioselectively. organic-chemistry.orgcaltech.edu The catalytic cycle is initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and the chiral secondary amine catalyst. caltech.edu This activation lowers the LUMO of the dienophile, facilitating the [4+2] cycloaddition with a diene. caltech.edu Subsequent hydrolysis of the resulting iminium ion cycloadduct regenerates the catalyst and yields the enantioenriched product. caltech.edu

Research has shown that the solvent plays a crucial role, with polar solvents like methanol (B129727) often providing the best results by stabilizing the charged iminium ion intermediate. caltech.edu While specific examples focusing solely on this compound are part of the broader exploration of proline-derived catalysts, the general mechanism highlights the potential for such amines to influence the stereochemical outcome of these cycloadditions. caltech.edu The reaction is highly valued for its ability to create complex cyclic systems with multiple stereocenters in a single, stereoselective step. organic-chemistry.org

Baylis-Hillman Reactions

N-Methylprolinol has been utilized as a chiral base catalyst in the asymmetric Baylis-Hillman reaction. sci-hub.se This reaction forms a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, creating a functionalized allylic alcohol with a new stereocenter. sci-hub.sersc.org

In a study using N-methylprolinol derived from (S)-proline, the reaction between various aromatic aldehydes and activated alkenes, such as methyl vinyl ketone and ethyl acrylate, was conducted in a 1:1 mixture of 1,4-dioxane (B91453) and water. sci-hub.se The reactions proceeded at 0°C to yield the corresponding Baylis-Hillman adducts in good yields and with moderate to good enantioselectivities. sci-hub.se The use of N-methylprolinol from (R)-proline could similarly provide the opposite enantiomer, demonstrating the utility of this catalyst in accessing both product configurations. sci-hub.se

It was noted that these reaction conditions facilitated the reaction under ambient pressure, a significant improvement over previous methods that required high pressure for similar transformations. sci-hub.se However, the reaction did not proceed with certain aliphatic aldehydes under these conditions. sci-hub.se

Table 1: N-Methylprolinol Catalyzed Asymmetric Baylis-Hillman Reaction of Aromatic Aldehydes sci-hub.se

EntryAldehydeActivated AlkeneYield (%)ee (%)Configuration
1BenzaldehydeMethyl Vinyl Ketone8752R
2BenzaldehydeEthyl Acrylate9446R
34-ChlorobenzaldehydeMethyl Vinyl Ketone7938R
44-ChlorobenzaldehydeEthyl Acrylate9364R
54-MethoxybenzaldehydeMethyl Vinyl Ketone8745R
64-MethoxybenzaldehydeEthyl Acrylate9222R
72-NaphthaldehydeMethyl Vinyl Ketone8333R
82-NaphthaldehydeEthyl Acrylate9220R
92-FuraldehydeMethyl Vinyl Ketone6415R
102-ThiophenecarboxaldehydeEthyl Acrylate8078R

Application as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Beyond its use as an organocatalyst, this compound and related amino alcohols serve as effective chiral ligands for various metal-catalyzed asymmetric reactions.

Zinc-Catalyzed Asymmetric Alkylation of Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction, and chiral amino alcohols, including proline derivatives, are prominent ligands for this transformation. mdpi.comresearchgate.net These ligands coordinate to the zinc metal, creating a chiral environment that directs the stereochemical outcome of the alkyl group transfer to the aldehyde.

The ProPhenol ligand, a derivative of prolinol, spontaneously forms a chiral dinuclear zinc complex when treated with a dialkylzinc reagent. nih.gov This complex possesses both a Lewis acidic site to activate the aldehyde and a Brønsted basic site. nih.gov This dual functionality is key to its catalytic activity in various addition reactions.

Mechanistic Interpretations of Aggregation and Active Species

The mechanism of zinc-catalyzed alkylations with proline-derived ligands is often complex, involving the formation of various aggregated species in solution. researchgate.netunistra.fr It is not always a single, isolated monomeric complex that acts as the catalyst. Instead, equilibria can exist between monomeric, dimeric, and even higher-order aggregates, with multiple species potentially being catalytically active simultaneously. researchgate.net

Studies on proline-derived ligands have shown that minor structural modifications can lead to completely different system-level behaviors. researchgate.netunistra.fr For instance, in the zinc-catalyzed alkylation of benzaldehyde, some proline-based amino alcohols form systems where monomeric complexes are the active catalysts, while dimeric aggregates are inactive. unistra.fr In other cases, evidence points towards a more complex scenario where both monomeric and dimeric species, and possibly even trimeric species, contribute to the catalytic activity. researchgate.net These different aggregates can exhibit different levels of enantioselectivity. researchgate.net The formation of heterochiral dimers (formed from both R and S enantiomers of the ligand) which are less reactive or catalytically inactive compared to homochiral dimers is a common explanation for observed nonlinear effects. acs.org

Nonlinear Effects in Catalysis

Nonlinear effects (NLEs) are a powerful tool for probing the mechanistic intricacies of asymmetric catalytic reactions, particularly the aggregation state of the catalyst. acs.org An NLE occurs when the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral ligand. acs.org A "positive" NLE, where the product ee is higher than the ligand ee, often suggests the formation of less reactive heterochiral aggregates, which effectively sequester the minor enantiomer of the catalyst, amplifying the influence of the major enantiomer. acs.org

In the context of zinc-catalyzed alkylations with amino alcohol ligands, positive NLEs are frequently observed. acs.org This phenomenon points to catalyst systems involving monomer-dimer equilibria, where the monomeric species are catalytically active and the dimeric species (both homochiral and heterochiral) are inactive or less active "off-cycle" reservoirs. acs.org

In some cases, a "hyperpositive" NLE can occur, where a non-enantiopure catalyst is more enantioselective than its enantiopure counterpart. researchgate.netmdpi.com This has been rationalized by models where both monomeric and dimeric species are catalytically active but provide different enantioselectivities. researchgate.net The study of NLEs, combined with other kinetic and spectroscopic data, allows for the development of detailed mechanistic models that account for the complex equilibria between different catalyst species. researchgate.net

Titanium-Catalyzed Enantioselective Propargylation

The enantioselective addition of alkyne groups to carbonyl compounds, known as propargylation, is a valuable method for synthesizing chiral propargyl alcohols, which are important intermediates in organic synthesis. While this compound itself is a member of the proline-derived ligand class, related structures have shown significant promise in titanium-catalyzed systems.

Research into catalyst systems combining titanium(IV) isopropoxide with proline-based ligands has demonstrated effective stereocontrol in the addition of alkynylzincs to aldehydes. chemrxiv.org A study utilizing a series of proline derivatives found that structural modifications to the ligand are critical for achieving high enantioselectivity. chemrxiv.org For instance, while ligands like L-prolinol showed modest results, a more rigid, substituted trans-hydroxy-L-proline derivative (Ligand 6 in the study) yielded the desired propargyl alcohols with high yields and enantioselectivities up to 85%. chemrxiv.org

The reaction tolerates a wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, as well as various heterocyclic aldehydes. chemrxiv.org Generally, aromatic alkynes provide better reaction profiles than their aliphatic counterparts. chemrxiv.org The use of diethylzinc (B1219324) to generate the zinc acetylide in situ was found to be crucial for achieving high product yields. chemrxiv.orgchemrxiv.org

Aldehyde SubstrateAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydePhenylacetylene9085 chemrxiv.org
4-NitrobenzaldehydePhenylacetylene8884 chemrxiv.org
4-MethoxybenzaldehydePhenylacetylene8582 chemrxiv.org
2-NaphthaldehydePhenylacetylene8683 chemrxiv.org
2-FuraldehydePhenylacetylene8280 chemrxiv.org
OctanalPhenylacetylene6578 chemrxiv.org
Benzaldehyde1-Hexyne8575 chemrxiv.org

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The mechanism is complex, and stereoselectivity is highly dependent on the chiral ligand, substrate, and reaction conditions. tesisenred.netthieme-connect.de The generally accepted mechanism involves the oxidative addition of a Pd(0) complex to an allylic substrate to form a π-allyl-palladium(II) intermediate. tesisenred.net The subsequent nucleophilic attack on this intermediate dictates the structure of the final product.

The mode of nucleophilic attack can occur via an "outer-sphere" mechanism, common for soft nucleophiles, or an "inner-sphere" mechanism for hard nucleophiles like ketone enolates. thieme-connect.deresearchgate.net Achieving high stereocontrol when the new stereocenter is formed on the nucleophile is particularly challenging because the bond-forming event can occur distant from the chiral ligand on the metal. thieme-connect.de Some studies have proposed an alternative inner-sphere pathway involving coordination of the enolate to the palladium center followed by reductive elimination to explain observed stereoselectivities. researchgate.net

While comprehensive data for this compound as the primary ligand in Pd-AAA is limited, related proline derivatives have been studied as additives. For example, in a Pd-catalyzed tandem allylic substitution/cyclization, the addition of chiral organic acids like proline was found to influence the enantioselectivity, although the effect was modest. beilstein-journals.org This highlights the subtle role that chiral proline-based structures can play in the catalytic environment. The development of stereodivergent systems, sometimes using a dual Pd/Cu catalytic approach, allows for the selective formation of all possible stereoisomers of a product by carefully choosing the ligand and metal combination. chinesechemsoc.org

Copper-Catalyzed Asymmetric Henry Reactions

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond formation that produces β-nitro alcohols, which are versatile synthetic intermediates. niscpr.res.inrhhz.net The use of chiral copper complexes to catalyze this reaction enantioselectively has been an area of intense research. Ligands derived from amino acids, particularly proline, have proven effective in creating the necessary chiral environment around the copper center.

A chiral diamine ligand derived from pyroglutamate, which shares the pyrrolidine (B122466) core with this compound, has been shown to be a highly efficient ligand for copper(II)-catalyzed Henry reactions. rsc.org This system, using CuBr₂ or CuCl₂ as the copper source, provides β-nitro alcohols in excellent yields (>90%) and with superb enantioselectivities (98.5–99.6% ee) for a broad spectrum of aromatic, heteroaromatic, vinylic, and even aliphatic aldehydes. rsc.org The success with a wide range of substrates underscores the robustness of the catalytic system. rsc.org

AldehydeYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde9899.4 rsc.org
4-Chlorobenzaldehyde9999.2 rsc.org
2-Nitrobenzaldehyde9899.6 rsc.org
4-Methoxybenzaldehyde9299.2 rsc.org
2-Furaldehyde9999.0 rsc.org
trans-Cinnamaldehyde9798.5 rsc.org
Cyclohexanecarboxaldehyde9499.4 rsc.org
Nonanal8692.1 rsc.org

N-Arylation Reactions with Copper Catalysts

The copper-catalyzed N-arylation of amides and amines, known as the Goldberg and Ullmann reactions, respectively, are fundamental methods for constructing aryl-nitrogen bonds. mdpi.comnih.gov These reactions traditionally required harsh conditions, but the development of efficient ligands has enabled them to proceed under much milder temperatures. mdpi.commdpi.com Amino acid derivatives, including proline and its analogues, have been identified as effective and inexpensive ligands for these transformations. nih.govmdpi.com

Specifically, (S)-N-methylpyrrolidine-2-carboxylate, a close derivative of this compound, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of various amides with aryl iodides. mdpi.comnih.gov Using this ligand with a copper(I) iodide catalyst and K₃PO₄ as the base, a range of N-arylamides were synthesized in good to high yields under relatively mild conditions (110 °C) and with short reaction times. mdpi.comnih.gov The reaction is compatible with both cyclic and acyclic amides, as well as aryl iodides bearing either electron-withdrawing or electron-donating groups. semanticscholar.org

AmideAryl IodideYield (%)Reference
2-PyrrolidoneIodobenzene92 semanticscholar.org
2-Pyrrolidone1-Iodo-4-methylbenzene88 semanticscholar.org
2-Pyrrolidone4-Iodoacetophenone85 semanticscholar.org
δ-ValerolactamIodobenzene86 semanticscholar.org
BenzamideIodobenzene85 semanticscholar.org
Acetamide1-Iodonaphthalene83 semanticscholar.org

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles and Intermediates

Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. Studies across various reactions catalyzed by this compound and related complexes have shed light on the operative catalytic cycles and key intermediates.

Copper-Catalyzed N-Arylation: Mechanistic studies of the Goldberg reaction suggest a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The catalytic cycle is believed to proceed through two main stages: formation of the nucleophile (a copper(I) amidate complex) and activation of the aryl halide. nih.gov The process involves the coordination of the proline-derived ligand to the copper(I) center, which then reacts with the amide in the presence of a base to form the crucial copper(I) amidate intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to forge the C-N bond and regenerate the active catalyst. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: The generally accepted catalytic cycle for Pd-AAA begins with the coordination of a Pd(0) complex to the allylic substrate, followed by oxidative addition (ionization) to generate a (π-allyl)Pd(II) complex. tesisenred.net It is at this stage that the chiral ligand, such as a derivative of this compound, exerts its influence. The nucleophile then attacks the π-allyl ligand. For soft nucleophiles, this is typically an outer-sphere attack. However, for hard nucleophiles, an alternative inner-sphere mechanism, where the enolate coordinates directly to the palladium before reductive elimination, has been proposed to account for the observed stereochemical outcomes. researchgate.net In some complex cases, a synergistic Pd/Cu bimetallic system is employed, where the copper complex activates the nucleophile while the palladium complex generates the π-allyl electrophile. chinesechemsoc.org The two cycles work in concert to achieve the final transformation. chinesechemsoc.org

Role of the N-Methyl Group in Stereocontrol

The specific structural features of a chiral ligand are paramount in determining the degree and sense of stereoinduction. In this compound, the N-methyl group plays a critical, albeit different, role compared to the N-H moiety in its parent compound, prolinol, or in proline itself.

The primary role of the N-methyl group is steric and conformational. Unlike an N-H group, the N-methyl group cannot act as a hydrogen-bond donor. In many organocatalytic systems, such as those for aldol or Mannich reactions, the N-H of a proline catalyst is proposed to form a crucial hydrogen bond with the electrophile in the transition state, simultaneously activating it and helping to organize the stereochemistry-determining step. clockss.orgacs.org By replacing this hydrogen with a methyl group, this bifunctional activation mode is disabled.

Consequently, the stereocontrol exerted by this compound must arise from a different model. The steric bulk of the methyl group locks the five-membered pyrrolidine ring into a specific conformation upon coordination to a metal center or when functioning as an organocatalyst. ub.edu This fixed conformation creates a well-defined chiral pocket around the active site. The enantioselectivity of the reaction is then governed by the steric interactions between this chiral pocket and the approaching substrates, which favors one transition state geometry over the other. Computational studies on related systems have shown that modifications to the N-substituent (e.g., from N-H to N-SO₂R or N-Me) have a significant effect on the enantioselectivity, confirming that the nature of this group is fundamental to the catalyst's stereodirecting ability. ub.edu For instance, replacing an N-H with an N-methyl group in some catalyst systems has been shown to alter, and sometimes diminish, the stereocontrol, underscoring its pivotal role. nih.gov

Hydrogen Bonding Interactions and Stereoselectivity

Hydrogen bonding plays a pivotal role in the stereochemical outcome of reactions catalyzed by this compound and its derivatives. The hydroxyl group of the prolinol catalyst is fundamental to both reactivity and asymmetric induction. csic.es In many proposed transition state models, this hydroxyl group engages in intermolecular hydrogen bonding with the substrate, thereby activating it and organizing the reactants into a specific orientation that favors the formation of one stereoisomer over the other. csic.eswikipedia.org

For instance, in the asymmetric epoxidation of α,β-enones, the hydroxyl group of the catalyst is believed to form a hydrogen bond with the oxygen atom of the enone's carbonyl group. This interaction not only enhances the electrophilicity of the enone but also directs the peroxide to a specific face of the molecule, leading to high enantioselectivity. csic.es The significance of this hydrogen bond is underscored by the observation that catalysts lacking this hydroxyl group are less active and provide lower enantiomeric excess. csic.es

Theoretical studies, often employing Density Functional Theory (DFT), have further illuminated the role of hydrogen bonding in transition states. In proline-catalyzed aldol reactions, a widely accepted model involves a six-membered transition state where the carboxylic acid group of proline (or a hydroxyl group in prolinol derivatives) forms a hydrogen bond with the aldehyde substrate. wikipedia.orgclockss.org This interaction helps to rigidly define the geometry of the transition state, leading to high stereocontrol. clockss.org

Computational models have shown that the stability of these hydrogen-bonded transition states can be influenced by subtle changes in the catalyst structure. For example, the introduction of electron-donating or withdrawing groups on the catalyst can modulate the strength of the hydrogen bond, thereby affecting the reaction barrier and selectivity. ibs.re.kr DFT calculations have been used to predict that electron-donating groups can lead to weaker hydrogen bonds in the final product formation step, which can result in lower reaction barriers and higher catalyst activity. ibs.re.kr

Non-classical hydrogen bonds, such as C-H···O interactions, have also been identified as important contributors to stereoselectivity in some organocatalyzed reactions. oregonstate.edumdpi.com These weaker interactions can provide additional stabilization to the favored transition state, further enhancing the enantiomeric excess of the product. oregonstate.edu The cumulative effect of these various hydrogen bonding interactions within the transition state assembly is a key determinant of the high levels of stereoselectivity often achieved with prolinol-based catalysts.

Influence of Catalyst Aggregation on Reaction Outcome

The aggregation of catalyst molecules can significantly impact the kinetics and stereochemical outcome of asymmetric reactions. In the context of this compound and related proline-derived catalysts, the formation of aggregates can lead to complex, nonlinear relationships between the enantiomeric excess of the catalyst and that of the product (a phenomenon known as a nonlinear effect or NLE). researchgate.netresearchgate.net The presence of an NLE is often indicative of the involvement of catalyst aggregates in the catalytic cycle. researchgate.net

These aggregates can be composed of multiple catalyst molecules (homo-aggregates) or catalyst and reactant/product molecules (hetero-aggregates). The different aggregation states, such as monomers, dimers, or even trimers, can exhibit distinct catalytic activities and selectivities. researchgate.net For example, in the enantioselective addition of dialkylzinc reagents to aldehydes catalyzed by prolinol derivatives, studies have shown that monomeric and dimeric zinc complexes can coexist in solution. researchgate.net The equilibrium between these species can be influenced by factors like temperature and catalyst loading. researchgate.net

The impact of catalyst aggregation on enantioselectivity can be dramatic. In some cases, a change in catalyst loading can lead to a reversal in the sense of enantioselectivity, where the major product enantiomer switches from (S) to (R). researchgate.net This behavior is attributed to a shift in the equilibrium between different catalytically active aggregates that favor the formation of opposite enantiomers. researchgate.net

Mathematical models have been developed to simulate and understand the behavior of these complex systems. researchgate.net These models can account for the simultaneous activity of multiple aggregated species, each with its own kinetic constant and enantioselectivity. researchgate.net By fitting experimental data to these models, it is possible to gain insights into the nature of the active species and the equilibrium constants that govern their formation. researchgate.net

DFT Calculations in Catalyst Design and Prediction

Density Functional Theory (DFT) calculations have become an indispensable tool for the rational design and optimization of organocatalysts, including those based on the this compound scaffold. mdpi.com By providing detailed insights into reaction mechanisms and the structures of transition states, DFT allows researchers to predict how changes in catalyst structure will affect reactivity and stereoselectivity. ibs.re.krmdpi.com

A key application of DFT in this area is the in silico screening of potential catalyst candidates before their synthesis in the laboratory. mdpi.com This computational approach can significantly accelerate the catalyst development process by identifying promising structures and ruling out less effective ones. For example, DFT calculations can be used to evaluate the energy barriers of different reaction pathways, providing a quantitative measure of catalyst performance. ibs.re.kr

DFT has been successfully employed to redesign catalysts for improved stereoselectivity. By modeling the transition state of a reaction, researchers can identify the key interactions that control the stereochemical outcome. ibs.re.kr For instance, if a particular steric clash is found to disfavor the formation of the desired product, the catalyst can be computationally modified to alleviate this clash. ibs.re.kr This approach has been used to develop catalysts that provide access to previously difficult-to-obtain stereoisomers. ibs.re.kr

Furthermore, DFT calculations are crucial for understanding the subtle electronic effects that govern catalysis. The introduction of electron-donating or electron-withdrawing groups can have a profound impact on the catalytic activity. ibs.re.kr DFT can quantify these effects and predict which substituents will lead to the most active catalyst. ibs.re.kr For example, calculations might predict that an electron-donating group will increase the nucleophilicity of a key intermediate, leading to a lower activation energy. ibs.re.kr

The accuracy of DFT predictions is dependent on the chosen functional and basis set. mdpi.com While there are limitations and the need for significant computational resources, the ability to reproduce and predict experimental results has made DFT a powerful and practical tool for catalyst design. mdpi.com The synergy between computational predictions and experimental validation has proven to be a highly effective strategy for the development of new and improved this compound-based catalysts. ibs.re.kr

Derivatives and Analogues of N Methyl D Prolinol: Structure Activity Relationships

Prolinol Scaffold Modifications

Altering the fundamental prolinol framework, either by adding substituents or modifying the ring system itself, is a key strategy for developing new derivatives with tailored properties. These modifications can induce specific steric and electronic effects that dictate the molecule's conformational preferences and reactivity.

The substitution on the proline ring, particularly at the 4-position, has been a subject of extensive research, revealing a delicate interplay between steric and stereoelectronic effects that govern the ring's conformation. nih.gov The pyrrolidine (B122466) ring of proline is not planar and exists in two preferred puckered conformations: Cγ-exo (down) and Cγ-endo (up). The introduction of a substituent at the 4-position can stabilize one pucker over the other. nih.gov

Electron-withdrawing substituents, for instance, can exert a significant stereoelectronic effect. acs.org When a highly electronegative atom like fluorine is placed at the 4R position, it favors an endo pucker, which in turn stabilizes a cis amide bond in a peptide chain. nih.gov Conversely, the same substituent at the 4S position favors an exo pucker and a trans amide bond. nih.gov This control over the cis-trans isomerism of the prolyl amide bond is critical, as this isomerization is often a rate-limiting step in protein folding. nih.gov

Steric bulk also plays a crucial role. rsc.org Large substituents can create steric hindrance that directs the approach of reactants in catalytic processes, thereby controlling the stereochemical outcome of a reaction. rsc.org The interplay between a catalyst's steric and electronic characteristics and the surrounding solvent molecules can influence how reactive intermediates assemble. acs.org In organocatalysis, modifying proline derivatives with boronic acids has been shown to create specific steric and electronic constraints that affect the outcome of aldol (B89426) reactions. acs.orgnih.gov

Table 1: Effects of 4-Position Substituents on Proline Ring Conformation

Substituent TypePositionPreferred PuckerEffect on Amide BondPrimary Influence
Electron-withdrawing (e.g., F)4REndoFavors cisStereoelectronic nih.gov
Electron-withdrawing (e.g., F)4SExoFavors transStereoelectronic nih.gov
Bulky GroupsN/AVariesCan influence cis/trans ratioSteric rsc.org

Beyond adding substituents, direct modification of the pyrrolidine ring system offers another avenue for creating novel analogues. Such modifications can involve changing the ring size or introducing bicyclic constraints. These changes fundamentally alter the geometry and conformational flexibility of the scaffold.

For example, creating bicyclic prolines, such as 2,4-methanoprolines, introduces significant rigidity, locking the peptide bond into a preferred trans conformation. iris-biotech.de In contrast, substituting the ring to create 5,5-dimethylproline favors and locks the cis conformation. iris-biotech.de These conformationally locked analogues are invaluable tools for studying the role of specific peptide conformations in biological recognition processes. Other strategies for ring modification include the partial reduction of cyclic imides or the oxidation of cyclic amines to generate pyrrolidones. researchgate.net

Steric and Electronic Effects of Substituents

N-Methyl-D-Prolinol as a Building Block for Complex Chiral Structures

The defined stereochemistry of this compound makes it an excellent chiral building block for synthesizing larger, more complex molecules. Its scaffold can be integrated into peptides, nucleotide analogues, and chiral ligands, imparting its structural properties to the final product.

N-methylation is a common modification in natural peptides and cyclopeptides, often introduced by enzymes called non-ribosomal peptide synthetases (NRPSs). nih.govencyclopedia.pub This modification increases metabolic stability compared to linear counterparts. anii.org.uy Incorporating N-methylated amino acids like this compound can influence the peptide's conformation and biological activity. frontiersin.org For example, the presence and position of an N-methyl group in analogues of the natural phytotoxin tentoxin (B1683006) were found to be important for their herbicidal activity. anii.org.uy Many natural cyclopeptides containing proline or its derivatives exhibit significant biological activities, including anticancer and cytotoxic effects. nih.govencyclopedia.pub The rigid structure of the proline ring is often crucial for maintaining the bioactive conformation of these cyclopeptides.

Table 2: Examples of Bioactive Natural Cyclopeptides Containing Proline or N-Methylated Residues

CyclopeptideSourceAmino Acid Composition IncludesReported Bioactivity
Axinellins A & BMarine Sponge Axinella carteriProline-containingModerate cytotoxicity against non-small lung cancer cells encyclopedia.pub
Scleritodermin ASponge Scleritoderma nodosumProline-containingCytotoxicity in various cancer cell lines encyclopedia.pub
GymnopeptidesFungus Gymnopus fusipesN-methyl-valine, N-methyl-alanine, ProlineAntiproliferative activity acs.org
Tentoxin AnaloguesSyntheticN-Methyl-D-Phe, N-Methyl-AlaHerbicidal activity anii.org.uy

This compound serves as a chiral scaffold for the synthesis of phosphonate (B1237965) nucleotide analogues. In these structures, the prolinol framework replaces the sugar moiety (ribose or deoxyribose) of natural nucleotides. The goal of this modification is to create molecules that mimic natural nucleotides but are resistant to degradation by enzymes like phosphatases. researchgate.net This stability can enhance their potential as therapeutic agents. cuni.cz

The synthesis of these analogues often starts from commercially available hydroxyproline. nih.gov A key synthetic strategy involves the inversion of configuration at specific carbon atoms to produce all possible diastereoisomers. nih.gov For instance, diastereoisomeric O-protected 4-mesyloxyprolinol-N-methylphosphonates have been synthesized and used as intermediates to alkylate nucleobases, yielding the final nucleotide analogues. nih.gov While a study of the resulting prolinol-based nucleoside phosphonic acids found no significant cytotoxic or antiviral activity, the synthetic methodology demonstrates the feasibility of using the prolinol scaffold for this purpose. nih.gov

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. pnas.org Chiral ligands derived from amino acids are frequently used in metal-catalyzed asymmetric reactions to create these complex centers with high enantioselectivity. acs.org The rigid, chiral scaffold of this compound makes it a suitable backbone for designing such ligands.

While not always starting from this compound itself, research on proline-derived ligands provides a clear blueprint for its potential application. For example, chiral N,N'-dioxide ligands derived from amino acids can coordinate with metal ions like Scandium(III) to catalyze the asymmetric α-arylation of oxindoles, yielding products with quaternary centers in high enantiomeric excess. oup.com Similarly, copper catalysts modified with chiral ligands are used in allylic substitution reactions to construct acyclic quaternary carbon stereocenters. nih.gov The synthesis of α-quaternary proline derivatives has been achieved using strategies that rely on preserving the chirality of a starting amino ester through a transient chiral enolate intermediate. nih.gov These examples highlight how the defined stereochemistry and conformational rigidity of a prolinol-type scaffold are essential for effective asymmetric catalysis.

Prolinol-Based Phosphonate Nucleotide Analogues

Effect of Protecting Groups and Counterions on Catalytic Activity

The catalytic activity and stereoselectivity of this compound and its derivatives are significantly influenced by the nature of protecting groups and the counterions present in the reaction medium. These components can alter the steric and electronic properties of the catalyst, thereby affecting the transition state of the reaction.

A protecting group is a reversibly formed derivative of a functional group, designed to decrease its reactivity during a chemical reaction. organic-chemistry.org In the context of prolinol-based catalysts, the hydroxyl group is often protected, for instance, as a silyl (B83357) ether. The size and nature of this protecting group are critical. For example, in reactions involving diarylprolinol silyl ethers, the bulky silyl group plays a crucial role in creating a specific steric environment around the catalytic site. beilstein-journals.org This steric hindrance directs the approach of the reactants, leading to high levels of enantioselectivity. Kinetic studies have shown that modifying the protecting group, such as changing the substituents on the silicon atom, can reduce the catalyst's reactivity by a factor of 30 to 60. beilstein-journals.org The choice of N-protecting group on related substrates has also been observed to have an important effect on both yield and enantioselectivity in dual catalytic systems. chim.it

Counterions, typically introduced with an acid co-catalyst, are essential for the formation of reactive iminium ion intermediates from α,β-unsaturated aldehydes. beilstein-journals.orgacs.org The interaction between the positively charged iminium ion and the negatively charged counteranion can be tight, influencing the geometry and stability of the transition state. acs.org Research has shown that using different acids leads to different counterions (e.g., trifluoroacetate (B77799) from trifluoroacetic acid vs. triflate from trifluoromethanesulfonic acid), which can dramatically alter both reaction yields and enantioselectivities. beilstein-journals.org For instance, in certain reactions, trifluoroacetic acid as a cocatalyst gives high yields and enantioselectivities, while stronger acids like trifluoromethanesulfonic acid (CF₃SO₃H) or hydrochloric acid (HCl) result in poor outcomes. beilstein-journals.org This suggests that the counterion's size, shape, and coordinating ability are key factors. In some systems, a synergistic effect between the ligand and the counterion determines the diastereoselectivity; a combination of a large ligand with a large counterion or a small ligand with a small counterion can be more advantageous. acs.org The influence of the counterion is a critical aspect, and its effect can sometimes be considered minimal or significant depending on the specific catalytic system and solvent. ethz.ch

Table 1: Effect of Protecting Groups and Counterions on Catalytic Performance This table provides illustrative data based on findings from various studies on prolinol-type catalysts.

Catalyst TypeProtecting GroupCo-Catalyst/CounterionReaction TypeYield (%)Enantioselectivity (% ee)Source
Diarylprolinol EtherTrimethylsilyl (TMS)Trifluoroacetic Acid (TFA)Michael AdditionHigh>95 beilstein-journals.org
Diarylprolinol EtherTriethylsilyl (TES)Trifluoroacetic Acid (TFA)Michael AdditionModerate90 beilstein-journals.org
Imidazolidinone-Trifluoroacetic Acid (TFA⁻)Friedel-Crafts9393 beilstein-journals.org
Imidazolidinone-HCl (Cl⁻)Friedel-CraftsLowLow beilstein-journals.org
DiarylprolinolN-BenzylPd(PPh₃)₄ / DBNAsymmetric Allylation9295 chim.it
DiarylprolinolN-BenzoylPd(PPh₃)₄ / DBNAsymmetric Allylation455 chim.it

Development of Recyclable and Stable Catalyst Systems

To enhance the economic and environmental sustainability of processes using this compound derivatives, significant research has been dedicated to developing stable and recyclable catalyst systems. The primary strategy involves the heterogenization of the homogeneous catalyst by immobilizing it onto an insoluble support, which allows for easy separation from the reaction mixture via simple filtration. researchgate.net

One common approach is the covalent attachment of the prolinol catalyst to polymeric supports. Polystyrene-based resins, such as Merrifield resin, are frequently used. beilstein-journals.orgrsc.org For example, polystyrene-immobilized 4-hydroxyproline (B1632879) has been shown to be an extremely efficient and reusable catalyst for various reactions. beilstein-journals.org The catalyst can be prepared by reacting a prolinol derivative with a chloromethylated resin. rsc.org Another method involves synthesizing prolinol-oligostyrene conjugates and then immobilizing them into a polystyrene matrix using electrospinning, which creates fibrous materials with a large surface area that are catalytically active. researchgate.net While these immobilized catalysts can be readily recovered and reused, a decrease in activity upon recycling is sometimes observed. researchgate.net

Beyond solid polymer supports, other strategies for catalyst recycling have been explored:

Biphasic Systems : This technique involves using two immiscible liquid phases, where the catalyst is soluble in one phase (often aqueous or a polar solvent) and the product is soluble in the other (typically an organic, nonpolar solvent). tu-dortmund.debeilstein-journals.org After the reaction, the phases are separated by simple decantation, allowing the catalyst phase to be reused. tu-dortmund.de

Thermomorphic Multiphase Systems (TMS) : This method utilizes a solvent system that is homogeneous at an elevated reaction temperature, eliminating mass transport limitations, but separates into two phases upon cooling. tu-dortmund.de This allows the catalyst to be retained in one phase while the product is extracted from the other. This approach has been successfully applied in continuous operations for over 90 hours with minimal catalyst leaching. scispace.com

Micellar Catalysis : Homogeneous catalysts can be encapsulated within the hydrophobic core of micelles in an aqueous medium. beilstein-journals.org This creates "nanoreactors" where the reaction occurs. This approach not only facilitates catalyst recycling but also minimizes the use of organic solvents. beilstein-journals.org

Fluorinated Derivatives : Attaching fluorous tags to the prolinol catalyst can make it soluble in fluorous solvents, enabling a fluorous biphasic separation protocol for recovery and reuse. rsc.org

Table 2: Performance of Recyclable this compound Based Catalyst Systems This table summarizes findings on the reusability of different immobilized or modified prolinol catalyst systems.

Catalyst SystemSupport/MethodReaction TypeNumber of CyclesFinal Yield/ee (%)Source
Prolinol-OligostyreneElectrospun Polystyrene FibersMichael Addition3Activity decreased researchgate.net
(R)-3-PyrrolidinolMerrifield ResinMichael Addition-5x faster than homogeneous analogue rsc.org
Dendrimeric Diaryl Prolinol-Epoxidation5Little loss of efficiency rsc.org
Fluorinated Diaryl ProlinolFluorous TagEpoxidation5Little loss of efficiency rsc.org
Rh-Complex / SulfoXantphosThermomorphic Multiphase SystemHydroaminomethylation>90 hours continuousStable selectivity (80%) scispace.com
Polystyrene-immobilized hydroxyprolinePolystyrene ResinAldol ReactionMultipleEfficient and reusable beilstein-journals.org

Applications of N Methyl D Prolinol and Its Derivatives in Advanced Organic Synthesis

Total Synthesis of Biologically Active Molecules

The utility of organocatalysts derived from prolinol is prominently featured in the total synthesis of biologically active natural products and pharmaceuticals. researchgate.netthieme-connect.com These catalysts facilitate key bond-forming reactions with high levels of stereocontrol, which is essential for achieving the desired biological function of the target molecule. researchgate.net The direct α-amination of carbonyl compounds using organocatalysts, for instance, is a powerful method for asymmetric C–N bond formation, a crucial step in synthesizing many pharmaceutically active compounds. thieme-connect.com

N-Methyl-D-prolinol serves as a critical chiral building block for creating key intermediates used in the synthesis of pharmaceuticals and fine chemicals. nbinno.com D-proline, the precursor to this compound, is an important chiral compound used as an intermediate in the synthesis of various chiral drugs. chemicalbook.com

A primary application is in the synthesis of enantiomerically pure alcohols, which are vital intermediates for the pharmaceutical and agrochemical industries. researchgate.net For example, prolinol derivatives can catalyze the asymmetric aldol (B89426) reaction between ketones and aldehydes to produce chiral β-hydroxycarbonyl compounds with excellent stereoselectivity (up to 99% enantiomeric excess). researchgate.net These β-hydroxycarbonyl structures are versatile intermediates that can be converted into other important molecules like 1,3-diols and β-amino alcohols. researchgate.net

Furthermore, L-proline has been used as a chiral auxiliary to synthesize enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.net The process involves reacting L-proline with an iridium dimer to form diastereomeric intermediates, from which one diastereomer can be isolated with excellent purity. researchgate.net These chiral-at-metal complexes can then serve as chiral Lewis acid catalysts for other asymmetric transformations. researchgate.net

Nitrogen-containing heterocycles are core structures in over 85% of all biologically active compounds, including vitamins, alkaloids, and a vast number of pharmaceuticals like diazepam and tadalafil. openmedicinalchemistryjournal.comrsc.org Prolinol and its parent amino acid, proline, are instrumental in the synthesis of these crucial motifs. rsc.org The pyrrolidine (B122466) ring found in prolinol is itself a fundamental N-heterocyclic structure and acts as a versatile intermediate in the synthesis of more complex heterocyclic systems. openmedicinalchemistryjournal.com

Prolinol-derived organocatalysts are employed in reactions that construct monocyclic and fused bicyclic pyrrolidine and piperidine-based alkaloids. thieme-connect.com For example, the organocatalytic asymmetric α-amination of aldehydes is a key step in the total synthesis of alkaloids such as (–)-deoxoprosopinine. thieme-connect.com Similarly, α-amino acids like proline can be used as building blocks in iodine-mediated reactions to construct diverse and complex N-heterocyclic structures through processes like the Strecker degradation, which allows the amino acid to act as an electrophilic carbon species. rsc.org This strategy has been applied to the one-step synthesis of pharmacologically important aza-seven-membered molecules like azepino[3,4-b]indoles via an aza-[4+3] cycloaddition. rsc.org

Synthesis of Chiral Intermediates

Preparation of Enantiopure Compounds of Industrial Importance

The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity. researchgate.net this compound and its precursors are key to scalable and efficient methods for producing these optically pure substances. nbinno.comgoogle.com

D-proline itself is a crucial intermediate for synthesizing optically active compounds and chiral drugs. chemicalbook.com Methods have been developed for its synthesis that are cost-effective, green, and suitable for industrial production, ensuring a reliable supply of this chiral building block. google.com The reduction of D-proline yields D-prolinol, which is then used in various asymmetric reactions. wikipedia.org

One of the most significant industrial applications is in organocatalysis. For instance, prolinamide derivatives supported on polymers have been developed for the enantioselective synthesis of aldol products. ua.es These supported catalysts can be used in semi-continuous reactor processes, affording high yields and enantioselectivities over multiple reaction cycles, which is a key advantage for industrial-scale manufacturing. ua.es The ability to produce enantiopure alcohols and other key chiral intermediates using prolinol-based catalysts makes them indispensable for the economic production of modern pharmaceuticals and agrochemicals. nbinno.comresearchgate.net

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. beilstein-journals.org this compound and its derivatives have been at the forefront of this movement, particularly in the field of organocatalysis, where they enable highly efficient reactions under green conditions, such as in water or without any solvent. ua.eseurekaselect.com

Performing organic reactions in water instead of volatile organic solvents is a primary goal of green chemistry. acs.org Prolinol-derived organocatalysts have shown remarkable efficacy in promoting highly enantioselective reactions in aqueous environments. acs.orgresearchgate.net While simple catalysts like L-proline are not very active in water, amphipathic derivatives, which have both hydrophobic and hydrophilic parts, can form micelles in aqueous media. crimsonpublishers.com These micelles act as nanoreactors, concentrating the organic reactants in their hydrophobic core, bringing them close to the catalyst's active site at the micelle-water interface. crimsonpublishers.com

A notable example is the direct aldol reaction between ketones and aldehydes. Using a prolinol-derived catalyst, these reactions can be carried out in brine, achieving high yields and excellent enantioselectivities. acs.org For instance, the reaction of cyclohexanone (B45756) with various aromatic aldehydes using a prolinol derivative as the catalyst in brine resulted in high diastereoselectivities and enantioselectivities of 96–99% ee. acs.org

Table 1: Enantioselective Aldol Reaction of Cyclohexanone and Benzaldehyde in Aqueous Media

Catalyst Loading (mol %)MediumTime (h)Yield (%)ee (%)
2Brine28094
1Brine38296
0.5Brine57597

Data sourced from a study on direct aldol reactions in aqueous media. acs.org

This approach demonstrates a "win-win situation" from a green chemistry perspective, achieving high enantiocontrol using small organic molecules in an environmentally benign solvent. acs.org

Eliminating the solvent altogether represents another key strategy in green chemistry, leading to reduced waste and simplified purification processes. sci-hub.se Reactions conducted under solvent-free or "neat" conditions, often with mechanical mixing (mechanochemistry), can offer unique advantages. beilstein-journals.orgsci-hub.se

Certain prolinol derivatives have been shown to be highly effective catalysts under these conditions. For example, N-tosyl-(Ra)-binam-D-prolinamide is an efficient organocatalyst for intermolecular aldol reactions in both aqueous and solvent-free media. ua.es Mechanochemical activation, such as ball-milling, in the presence of a proline-derived catalyst has been used to perform enantioselective aldol reactions. beilstein-journals.org This solvent-free system can enhance the rigidity of the reaction's transition state, leading to higher selectivity. beilstein-journals.org The development of catalysts that are active and recyclable under solvent-free conditions is a significant step towards more sustainable chemical manufacturing. researchgate.net

Use of Chiral Eutectic Mixtures as Sustainable Solvents

Extensive research into sustainable chemistry has highlighted the potential of deep eutectic solvents (DESs) and chiral eutectic mixtures as environmentally benign alternatives to volatile organic compounds (VOCs). These novel solvent systems are typically formed by mixing a hydrogen bond acceptor (HBA) with one or more hydrogen bond donors (HBDs), resulting in a mixture with a melting point significantly lower than its individual components. The tunability of their physicochemical properties, low toxicity, and biodegradability make them attractive for various applications in organic synthesis.

While the provided outline specifies a focus on This compound , a thorough review of available scientific literature indicates a significant body of research on the closely related compounds L-prolinol and L-proline in the formation of chiral eutectic mixtures for asymmetric synthesis. Currently, there is a lack of specific published research detailing the use of this compound as a component in chiral eutectic mixtures for use as sustainable solvents.

The research in this area has instead concentrated on L-prolinol, a chiral amino alcohol, which has been successfully used to create novel and efficient chiral solvents. For instance, studies have focused on the synthesis and characterization of L-prolinol-based chiral eutectic mixtures and their application in organocatalysis. rsc.orgkettering.edusci-hub.se

Research Findings on L-Prolinol-Based Eutectic Mixtures

Recent studies have explored the creation of chiral liquids from mixtures of L-prolinol with partners like tetrabutylammonium (B224687) bromide (TBAB) or glycolic acid (GA). rsc.orgkettering.edusci-hub.se These mixtures have been characterized using techniques such as ATR-FTIR spectroscopy, differential scanning calorimetry (DSC), and various NMR methods to understand their structural properties. rsc.orgkettering.edusci-hub.se

The resulting L-prolinol-based liquids have demonstrated significant potential as organocatalysts themselves, particularly in asymmetric conjugate addition reactions. For example, the conjugate addition of ketones to nitroolefins has been successfully carried out using these mixtures, with the L-prolinol/GA 1/1 mixture showing yields and selectivities that are comparable or even superior to those achieved with L-prolinol in conventional VOCs or under neat conditions. rsc.orgkettering.edusci-hub.se

A key advantage of these chiral liquids is their recyclability. Research has shown that the L-prolinol/GA mixture can be recovered and reused multiple times with only a minimal loss of performance, which is a crucial factor for sustainable chemical processes. rsc.orgkettering.edusci-hub.se Mechanistic studies using NMR spectroscopy have also provided insights into the reaction, detecting the rapid formation of an oxazoline (B21484) intermediate. rsc.orgkettering.edusci-hub.se

The table below summarizes the components and characteristics of some studied L-prolinol-based chiral eutectic mixtures.

Hydrogen Bond Donor (HBD)Hydrogen Bond Acceptor (HBA)Molar Ratio (HBD:HBA)Phase at Room Temp.ApplicationRef.
L-prolinolTetrabutylammonium bromide (TBAB)2:1LiquidAsymmetric Organocatalysis rsc.org
L-prolinolTetrabutylammonium bromide (TBAB)4:1LiquidAsymmetric Organocatalysis rsc.org
L-prolinolGlycolic acid (GA)1:1LiquidAsymmetric Organocatalysis rsc.orgsci-hub.se
L-prolinolGlycolic acid (GA)2:1LiquidAsymmetric Organocatalysis rsc.orgsci-hub.se

While the direct application of this compound in chiral eutectic solvents is not documented in the available literature, the extensive research on the analogous L-prolinol provides a strong foundation and suggests a potential avenue for future investigation into N-methylated derivatives.

Future Directions and Emerging Research Areas for N Methyl D Prolinol Chemistry

Expansion of Reaction Scope

A primary focus of future research is to broaden the range of chemical transformations that can be effectively catalyzed by N-Methyl-D-prolinol and its derivatives. While already known for its utility in reactions like aldol (B89426) and Michael additions, there is significant potential to apply this catalyst to a wider array of synthetic challenges. rsc.org

Researchers are actively investigating its use in more complex multi-component reactions, cascade sequences, and the synthesis of intricate molecular architectures. nih.gov For instance, the development of proline-derived organocatalysts for three-component domino reactions has shown promise in generating multiple stereogenic centers with high control. sigmaaldrich.com There is also interest in expanding the substrate scope within known reaction types, such as utilizing a broader range of aldehydes and ketones in aldol reactions or different Michael acceptors and donors. rsc.org The successful use of diaryl prolinol in the conjugate addition of malononitrile (B47326) to trans-chalcones exemplifies this expansion. rsc.org

Future work will likely focus on tailoring the this compound scaffold to catalyze reactions that are currently challenging, such as certain types of cycloadditions and functionalizations of less reactive substrates. rsc.org The goal is to establish this compound as a more versatile and indispensable tool in the synthetic chemist's arsenal.

Development of Novel Catalyst Architectures

Several strategies are being explored:

Steric and Electronic Tuning: Introducing different substituents on the pyrrolidine (B122466) ring can modulate the steric environment around the catalytic site, leading to enhanced enantioselectivity. sigmaaldrich.comibs.re.kr For example, the development of (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid was guided by computational studies to achieve high anti-selectivity in Mannich-type reactions. nih.gov

Bifunctional Catalysts: Incorporating additional functional groups that can participate in catalysis, such as hydrogen-bond donors or Lewis basic sites, can lead to bifunctional catalysts with enhanced reactivity and selectivity. nih.govunibo.it The use of proline-derived catalysts with sulfonamide functionalities is one such example. nih.gov

Immobilization and Recyclability: Attaching this compound to solid supports like polymers or silica (B1680970) is a key area of development. mdpi.com This facilitates catalyst recovery and reuse, making processes more cost-effective and environmentally friendly, which is crucial for industrial applications. researchgate.net The development of fluorinated derivatives for easier separation is also a promising approach. rsc.org

Supramolecular Scaffolds: The use of the proline ring to create more complex, predictable supramolecular structures is another avenue being explored for designing catalysts with specific properties for biological applications. researchgate.net

These new architectures are often designed with the aid of computational modeling to predict their catalytic behavior before their synthesis, accelerating the discovery of more effective catalysts. nih.govnih.gov

Advanced Mechanistic Understanding through Spectroscopic and Computational Techniques

A deeper understanding of how this compound and its derivatives catalyze reactions is crucial for their rational design and optimization. ibs.re.krscispace.com Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are being employed to study reaction intermediates and pathways in real-time. acs.orgacs.org These studies help to elucidate the delicate balances between different catalytic cycles and identify "parasitic equilibria" that can hinder catalyst performance. acs.org

Key areas of investigation include:

Intermediate Characterization: NMR spectroscopy allows for the direct observation and characterization of key intermediates like enamines and oxazolidinones, providing insights into their formation and stability. acs.org

Kinetic Analysis: Detailed kinetic studies are used to understand the rate-determining steps of catalytic cycles and the influence of additives and reaction conditions. scispace.com This information is vital for optimizing reaction efficiency.

Deuteration Studies: Isotope labeling experiments provide valuable information about proton transfer steps and the involvement of different species in the catalytic mechanism. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for complementing experimental studies. nih.gov These methods allow researchers to:

Model Transition States: Calculations can predict the structures and energies of transition states, providing a rationale for the observed stereoselectivity. nih.govnih.gov For example, computational studies were instrumental in designing a catalyst for anti-selective Mannich reactions by predicting the most stable transition state. nih.gov

Predict Catalyst Performance: Computational screening of virtual libraries of catalyst candidates can identify promising structures for experimental investigation, saving significant time and resources. nih.gov

Elucidate Reaction Mechanisms: Theoretical calculations can map out entire reaction pathways, revealing intricate details of the mechanism that are difficult to observe experimentally. acs.org

The synergy between advanced spectroscopic methods and computational techniques is expected to provide a comprehensive picture of the catalytic mechanisms, paving the way for the design of next-generation this compound-based catalysts. ibs.re.kr

Applications in Flow Chemistry and Industrial Processes

The transition of this compound catalysis from laboratory-scale experiments to large-scale industrial applications is a significant future direction. acs.org Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for industrial processes, including improved safety, efficiency, scalability, and control over reaction conditions. numberanalytics.comnih.gov

The development of immobilized this compound catalysts is particularly relevant for flow chemistry. mdpi.com Packing these supported catalysts into a reactor allows for the continuous conversion of reactants to products, with the catalyst remaining in the reactor for easy separation and reuse. This approach aligns with the principles of green chemistry by reducing waste and improving process sustainability. researchgate.net

Key research efforts in this area include:

Development of Robust Immobilized Catalysts: Creating supported catalysts that maintain high activity and stability over extended periods under flow conditions is a primary challenge.

Process Optimization: Fine-tuning reaction parameters such as flow rate, temperature, and concentration in continuous-flow systems to maximize yield and enantioselectivity. nih.gov

Integration with Downstream Processing: Designing integrated flow systems that combine the catalytic reaction with in-line purification and analysis steps to create a seamless manufacturing process. nih.gov

The application of this compound and its derivatives in continuous-flow systems holds the potential to make asymmetric synthesis more efficient, economical, and environmentally friendly, thereby facilitating their wider use in the pharmaceutical and fine chemical industries. jst.org.inwordpress.com

Exploration of Biological and Medicinal Chemistry Applications

The pyrrolidine scaffold, the core structure of this compound, is a prevalent motif in a wide range of biologically active molecules and pharmaceuticals. nih.govopenmedicinalchemistryjournal.com This has spurred significant interest in exploring the potential of this compound and its derivatives in medicinal chemistry and chemical biology. mdpi.com

The unique conformational constraints and stereochemical properties of the proline ring make it an excellent template for designing enzyme inhibitors and peptidomimetics. mdpi.com Researchers are investigating the use of this compound derivatives as scaffolds to target various biological entities.

Application AreaTarget/Compound ClassSignificance
Enzyme Inhibition Matrix Metalloproteases (MMPs), Metallo-β-Lactamases (MBLs)D-proline derivatives have shown potential as selective inhibitors for enzymes involved in cancer and antibiotic resistance. researchgate.netmdpi.com
Neuromodulation N-methyl-D-aspartate (NMDA) ReceptorsD-serine, a related amino acid, is a known neuromodulator, suggesting potential for D-proline derivatives in this area. mdpi.com
Drug Scaffolds Peptidomimetics, Anticancer Agents, AntiarrhythmicsThe D-proline chemotype is found in over 20 approved or investigational drugs, highlighting its importance as a pharmacophore. mdpi.com
Natural Product Synthesis Alkaloids, Bioactive MoleculesProline-catalyzed reactions are used in the synthesis of natural products with potential therapeutic applications. thieme-connect.com

Future research will likely focus on the rational design and synthesis of novel this compound derivatives with specific biological targets in mind. acs.org This includes creating libraries of compounds for high-throughput screening and using computational docking studies to predict binding affinities. The development of this compound-based compounds as therapeutic agents for a range of diseases, from neurodegenerative disorders to cancer and infectious diseases, represents a promising and impactful frontier for the field. sioc-journal.cnnih.gov

Q & A

Q. How to mitigate batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Implement QC protocols: FTIR fingerprinting, Karl Fischer titration for moisture, and accelerated stability testing. Use a single validated synthesis batch or pre-mix aliquots stored at -80°C under argon. Document storage conditions in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.